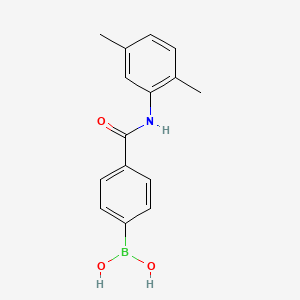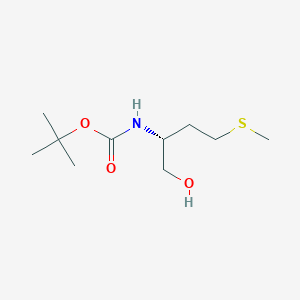
Boc-D-méthioninol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Boc-D-methioninol has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: Boc-D-methioninol is used in the study of protein structure and function.
Medicine: It is used in the development of pharmaceuticals and therapeutic peptides.
Industry: Boc-D-methioninol is used in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
Boc-D-methioninol, also known as tert-butyl N-[(2R)-1-hydroxy-4-methylsulfanylbutan-2-yl]carbamate , is a complex compoundD-methionine, a related compound, has been found to interact with methionine aminopeptidase 2 and transcriptional regulator, hth_3 family .
Mode of Action
It’s worth noting that the boc group in boc-d-methioninol is a protective group used in peptide synthesis . This suggests that Boc-D-methioninol may be involved in peptide-related processes.
Biochemical Pathways
D-methionine, a related compound, is known to play a role in various biochemical pathways, including protein synthesis and the formation of s-adenosylmethionine (same), l-homocysteine, l-cysteine, taurine, and sulfate .
Result of Action
It’s worth noting that the actions of related compounds, such as d-methionine, can have various effects, including inhibiting apoptosis in certain cellular structures .
Méthodes De Préparation
Boc-D-methioninol can be synthesized through various methods. One common synthetic route involves the reaction of D-methioninol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . This reaction typically occurs under anhydrous conditions to prevent hydrolysis of the Boc group . Industrial production methods often involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.
Analyse Des Réactions Chimiques
Boc-D-methioninol undergoes several types of chemical reactions, including:
Oxidation: The thioether group in Boc-D-methioninol can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thioether.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) . Major products formed from these reactions include Boc-protected amino acids and peptides .
Comparaison Avec Des Composés Similaires
Boc-D-methioninol is similar to other Boc-protected amino acids and peptides, such as Boc-D-methionine and Boc-L-methioninol . Boc-D-methioninol is unique in its ability to protect the amino group while allowing for further functionalization of the thioether group . This makes it particularly useful in the synthesis of complex peptides and other molecules .
Similar compounds include:
- Boc-D-methionine
- Boc-L-methioninol
- Boc-D-tryptophanol
Boc-D-methioninol stands out due to its stability and versatility in various chemical reactions .
Propriétés
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxy-4-methylsulfanylbutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3S/c1-10(2,3)14-9(13)11-8(7-12)5-6-15-4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIBDQMAIDPJBU-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCSC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659608 | |
| Record name | tert-Butyl [(2R)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91177-57-0 | |
| Record name | tert-Butyl [(2R)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
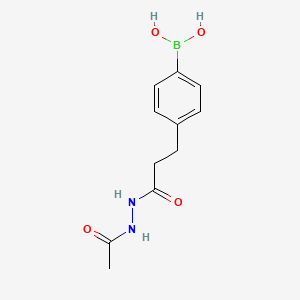

![5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1461580.png)
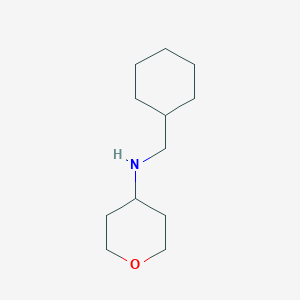
![2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B1461583.png)
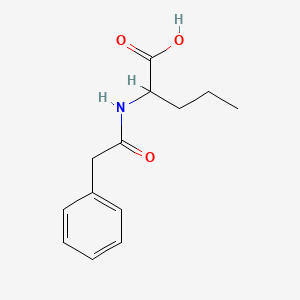
![N-methyl-1-[3-(2-thienyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B1461585.png)
![2-Methyl-3-[(propan-2-yl)amino]benzoic acid](/img/structure/B1461587.png)
![N-[(3-methoxyphenyl)methyl]oxan-4-amine](/img/structure/B1461588.png)
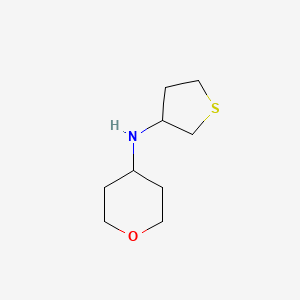
![N-[(2,4,6-trimethylphenyl)methyl]oxan-4-amine](/img/structure/B1461590.png)

![4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile](/img/structure/B1461593.png)
